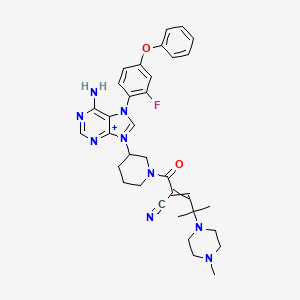
Calmodulin from bovine testes
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calmodulin from bovine testes is a calcium-binding protein that plays a crucial role in various cellular processes. It is involved in intracellular calcium homeostasis, cell proliferation, smooth muscle contraction, microtubular function, exocytotic secretion of cellular products, and cell motility . Calmodulin contains many acidic amino acids and lacks cysteine, hydroxyproline, and tryptophan, which allows for reversible binding of calcium ions and a flexible tertiary structure for interaction with various calmodulin-regulated proteins .
準備方法
Calmodulin from bovine testes is typically purified using calcium-dependent affinity chromatography. The protein is extracted from bovine testes and then subjected to a series of purification steps to obtain a highly pure form . Aqueous solutions of calmodulin at 1 mg/mL in solvents such as saline or 0.1 M Tris-HCl, pH 7.5, remain active at 2–8°C for 1-2 days or can be frozen for up to one week . If there are difficulties with solubility, small aliquots of concentrated base (e.g., 1 M NaOH) may be used to help dissolve the material .
化学反応の分析
Calmodulin undergoes various chemical reactions, primarily involving calcium binding. The protein has four calcium-binding sites, designated I, II, III, and IV, with sites III and IV having a higher affinity for calcium than sites I and II . Upon calcium binding, calmodulin undergoes a conformational change that exposes hydrophobic regions involved in enzyme binding . Common reagents used in these reactions include calcium chloride (CaCl2) and ethylene glycol tetraacetic acid (EGTA) to remove calcium ions . Major products formed from these reactions include activated enzymes such as ATPase, calmodulin kinases, phosphorylase kinase, cyclic nucleotide phosphodiesterase, adenylate cyclase, NADPH oxidase, and myosin light chain kinase .
科学的研究の応用
Calmodulin from bovine testes has a wide range of scientific research applications:
作用機序
Calmodulin exerts its effects by binding to calcium ions, which induces a conformational change that exposes hydrophobic regions involved in enzyme binding . This binding activates numerous target proteins involved in various cellular processes, including regulation of plant metabolism, phytohormone signaling, ion transport, protein folding, protein phosphorylation, and dephosphorylation . In neurons, calcium-activated calmodulin helps regulate glutamate receptors, modulate proteins in signaling pathways, and regulate voltage-gated calcium channels activity . Calmodulin also mediates ryanodine receptor activation by cyclic ADP-ribose and is involved in intracellular calcium homeostasis .
類似化合物との比較
Calmodulin is a member of the EF-hand family of calcium-binding proteins, which includes other proteins such as troponin C and parvalbumin . These proteins share a similar structure and function, but calmodulin is unique in its ability to bind and activate a wide variety of target proteins involved in diverse cellular processes . Other similar compounds include phosphodiesterase 3’:5’-cyclic nucleotide activator and calcium-dependent regulator protein .
特性
分子式 |
C34H39FN9O2+ |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile |
InChI |
InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1 |
InChIキー |
LPWPEJBLPDGWSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


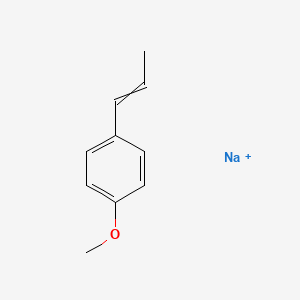
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
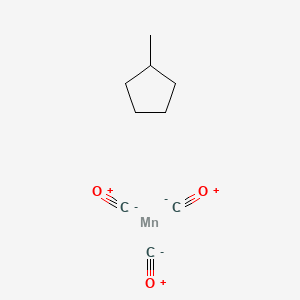
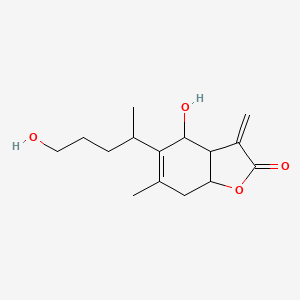

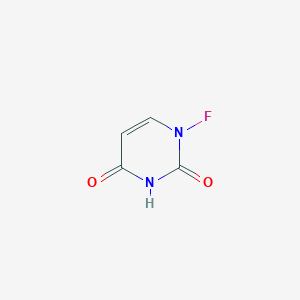
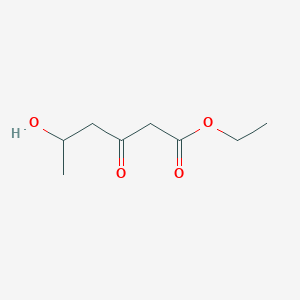
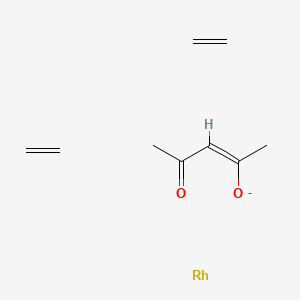

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
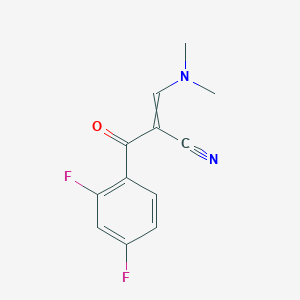
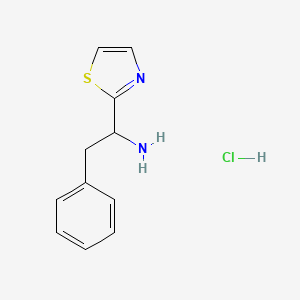

![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)
